molecular formula C19H23FN4O2 B1679343 Rislenemdaz CAS No. 808732-98-1

Rislenemdaz

Cat. No.: B1679343
CAS No.: 808732-98-1
M. Wt: 358.4 g/mol
InChI Key: RECBFDWSXWAXHY-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Rislenemdaz, also known as CERC-301 or MK-0657, is a small-molecule antagonist of the NMDA receptor . Its primary target is the NMDA receptor subunit 2B (NR2B) . The NR2B subunits are primarily located in the spinal cord and forebrain .

Mode of Action

This compound binds specifically to the GluN2B subunit of the NMDA receptor, preventing endogenous glutamate from acting on it . This specificity allows this compound to mitigate the symptoms of depression without having many adverse effects due to off-target binding .

Biochemical Pathways

The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in the pathophysiology and treatment responsivity of major depressive disorder (MDD) . This compound, by acting as an antagonist to the GluN2B subunit of the NMDA receptor, affects the glutamatergic neurotransmission pathway . It has been suggested that this compound may exert its antidepressant effects through affecting the lateral habenula (LHb) such as downregulating brain-derived neurotrophic factor (BDNF) expression in the LHb .

Pharmacokinetics

This compound is orally active . It and its active metabolite have been shown to have an onset of action of about 1 hour and half-lives of 12–17 hours and 21–26 hours, respectively . It has been proven to have a very high binding affinity for its target (Ki = 8.1 nM) .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the expression of GluN2B, BDNF, and c-Fos (a neuronal activity marker) in the LHb . Both systemic and intra-LHb administration of this compound alleviated chronic restraint stress (CRS)-induced despair-like behavior .

Action Environment

For instance, in a study where this compound was administered under a chronic restraint stress (CRS)-induced depressive-like mouse model, it was found to alleviate CRS-induced despair-like behavior .

Biochemical Analysis

Biochemical Properties

Rislenemdaz functions as a small-molecule antagonist of the NMDA receptor, specifically targeting the GluN2B subunits. These subunits are predominantly found in the spinal cord and forebrain. By binding to the GluN2B subunit, this compound prevents endogenous glutamate from acting on the receptor. This interaction is crucial as it mitigates the symptoms of depression without causing significant adverse effects due to off-target binding. The high binding affinity of this compound (Ki = 8.1 nM) ensures its effectiveness in blocking the receptor .

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in the lateral habenula, a brain region implicated in the pathogenesis of depression. Systemic administration of this compound reduces the expression of GluN2B, brain-derived neurotrophic factor (BDNF), and c-Fos, a neuronal activity marker, in the lateral habenula. This reduction alleviates despair-like behavior in animal models subjected to chronic restraint stress. The compound’s ability to downregulate BDNF expression suggests its potential in modulating neuroplasticity and cellular signaling pathways associated with depression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding specifically to the GluN2B subunit of the NMDA receptor. This binding inhibits the receptor’s activity, preventing the excitatory neurotransmitter glutamate from exerting its effects. The inhibition of NMDA receptor activity leads to a decrease in calcium influx, which in turn affects downstream signaling pathways involved in synaptic plasticity and neuronal survival. The specificity of this compound for the GluN2B subunit allows it to target regions of the brain associated with depression while minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated a rapid onset of action, with effects observed within one hour of administration. The compound and its active metabolite have half-lives of 12-17 hours and 21-26 hours, respectively. Over time, this compound maintains its stability and continues to exert its antidepressant effects without significant degradation. Long-term studies have shown that this compound can sustain its therapeutic effects, making it a viable candidate for chronic treatment of depression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively alleviates depressive-like behaviors without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dose optimization in therapeutic settings. Studies have shown that the therapeutic window for this compound is relatively wide, allowing for effective treatment at doses that are well-tolerated by the subjects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce its active metabolite. The metabolic pathways involve various enzymes, including cytochrome P450 isoforms, which facilitate the conversion of this compound to its active form. The active metabolite retains the ability to bind to the GluN2B subunit, contributing to the overall therapeutic effects of the compound. The metabolism of this compound ensures its sustained activity and prolonged therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the brain effectively. Once inside the brain, this compound accumulates in regions with high expression of GluN2B subunits, such as the spinal cord and forebrain. This targeted distribution enhances the compound’s efficacy in treating depression .

Subcellular Localization

This compound is localized primarily at the synaptic sites where NMDA receptors are abundant. The compound’s binding to the GluN2B subunit at these sites inhibits receptor activity, leading to a reduction in excitatory neurotransmission. This subcellular localization is crucial for the compound’s ability to modulate synaptic plasticity and neuronal signaling. Additionally, post-translational modifications of this compound may influence its targeting to specific compartments within the cell, further enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-0657 involves several steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the pyrimidinylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of MK-0657 would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

MK-0657 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-0657’s uniqueness lies in its high selectivity for the NMDA receptor subunit 2B, which allows for targeted modulation of glutamatergic neurotransmission with minimal off-target effects. This specificity makes it a promising candidate for treating conditions where NMDA receptor dysregulation is implicated .

Properties

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031864
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808733-05-3, 808732-98-1
Record name rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808733-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rislenemdaz [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0657, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERC-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISLENEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISLENEMDAZ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rislenemdaz
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rislenemdaz
Reactant of Route 3
Reactant of Route 3
Rislenemdaz
Reactant of Route 4
Reactant of Route 4
Rislenemdaz
Reactant of Route 5
Reactant of Route 5
Rislenemdaz
Reactant of Route 6
Reactant of Route 6
Rislenemdaz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.